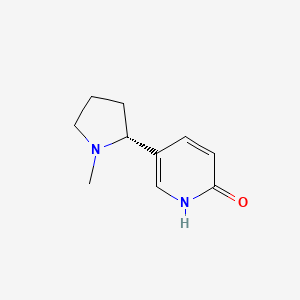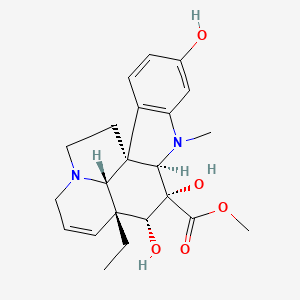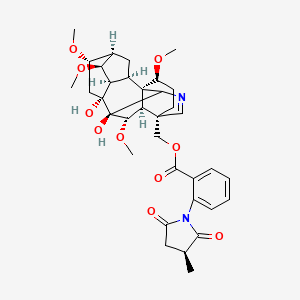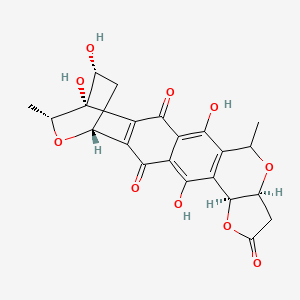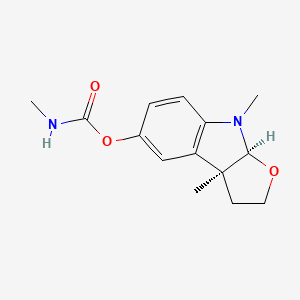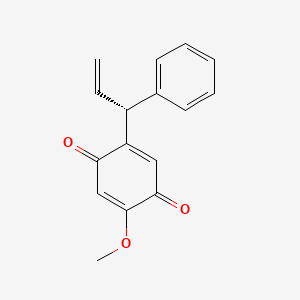
Diathymosulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diathymosulfone is a member of azobenzenes.
科学的研究の応用
Neuroprotective Effects
Diathymosulfone, also known as Dimethylsulfoxide (DMSO), has demonstrated neuroprotective properties. For example, Shimizu, Simon, and Graham (1997) found that DMSO treatment significantly reduced infarction volume after permanent focal cerebral ischemia in rats, suggesting its neuroprotective capabilities in such conditions (Shimizu, Simon, & Graham, 1997).
Anti-Inflammatory Properties
DMSO has been noted for its anti-inflammatory effects. Elisia et al. (2015) discovered that DMSO repressed inflammatory cytokine production from human blood cells and reduced autoimmune arthritis, highlighting its potential in treating inflammatory conditions (Elisia et al., 2015).
Pharmacokinetics in Medical Procedures
Egorin et al. (1998) studied the pharmacokinetics of DMSO in patients undergoing peripheral-blood stem-cell transplants. Their research provides valuable insights into the behavior of DMSO in the human body during such medical procedures (Egorin et al., 1998).
Effects on Cell Physiology
Tamagnini, Scullion, Brown, and Randall (2014) explored how DMSO alters intrinsic excitability properties of cortical and hippocampal pyramidal cells, suggesting its impact on neural cell physiology (Tamagnini, Scullion, Brown, & Randall, 2014).
Role in Enhancing Drug Efficacy
Diamide, a drug related to this compound, has been studied for its ability to enhance radiosensitivity in hypoxic cells, as noted by Harris (1979). This research indicates the potential use of diamide in improving the efficacy of radiotherapy treatments (Harris, 1979).
Protective Effects Against Toxins
Jeffery and Haschek (1988) found that DMSO protected against acetaminophen-induced hepatic toxicity in mice, though it did not protect against respiratory toxicity. This suggests a potential role for DMSO in mitigating certain types of drug-induced organ damage (Jeffery & Haschek, 1988).
Detection of Biological Molecules
Yin et al. (2014) developed a cyanine-based fluorescent probe containing sulfonamide groups for detecting glutathione in cell cultures and live mouse tissues. This research demonstrates the utility of this compound derivatives in biochemical sensing and imaging (Yin et al., 2014).
特性
CAS番号 |
5964-62-5 |
|---|---|
分子式 |
C32H34N4O4S |
分子量 |
570.7 g/mol |
IUPAC名 |
4-[[4-[4-[(4-hydroxy-2-methyl-5-propan-2-ylphenyl)diazenyl]phenyl]sulfonylphenyl]diazenyl]-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C32H34N4O4S/c1-19(2)27-17-29(21(5)15-31(27)37)35-33-23-7-11-25(12-8-23)41(39,40)26-13-9-24(10-14-26)34-36-30-18-28(20(3)4)32(38)16-22(30)6/h7-20,37-38H,1-6H3 |
InChIキー |
KHFUQWURHSKTPO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4C)O)C(C)C)C(C)C)O |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4C)O)C(C)C)C(C)C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




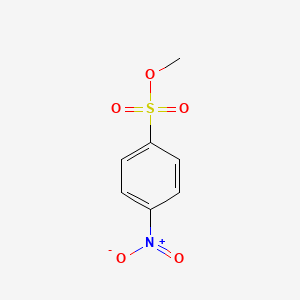
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide](/img/structure/B1202750.png)
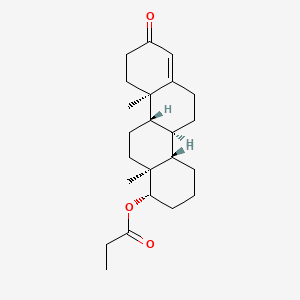
![[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate](/img/structure/B1202755.png)
